molecular formula C36H68Cl4N4O3 B027182 Methoctramine CAS No. 104807-46-7

Methoctramine

Cat. No.: B027182
CAS No.: 104807-46-7
M. Wt: 746.8 g/mol
InChI Key: UXAJCHUHTUCCCM-UHFFFAOYSA-N
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Description

Methoctramine (hydrate) is a derivative of polymethylene tetramine and acts as a selective antagonist of muscarinic acetylcholine receptors, particularly the M2 subtype. It is commonly used in scientific research due to its ability to inhibit the high-affinity GTPase activity of G proteins at micromolar concentrations .

Mechanism of Action

Target of Action

Methoctramine preferentially binds to the pre-synaptic receptor M2, a muscarinic acetylcholine ganglionic protein complex primarily found in heart cells . The M2 receptor is a subtype of muscarinic receptors, which are predominantly located in the parasympathetic nerves and atria .

Mode of Action

This compound competitively antagonizes muscarinic receptors, preventing them from binding to the neurotransmitter acetylcholine and other agonists . This antagonistic action is particularly pronounced at M2 receptors, where it can influence the contraction process . At higher concentrations, this compound also exhibits allosteric properties .

Biochemical Pathways

In the presence of acetylcholine, M2 receptors are believed to play an autoinhibitory role in the atria, triggering processes that prevent contraction from occurring . The presence of the antagonist this compound provokes an increase of the heart rate . In contrast, this compound inhibits contraction in other organs, especially in the bladder .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on muscarinic receptors. In the heart, it increases the heart rate by antagonizing the autoinhibitory role of M2 receptors . In the bladder and other organs, it inhibits contraction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to certain chemicals could potentially affect the activity of enzymes that metabolize this compound . Additionally, the presence of other drugs or compounds could potentially affect the binding of this compound to its target receptors

Biochemical Analysis

Biochemical Properties

Methoctramine has been shown to competitively antagonize muscarinic receptors, thus preventing them from binding to the neurotransmitter acetylcholine (and other agonists, such as bethanechol or berberine) . At higher concentrations, allosteric properties of this compound have also been described . This compound binds preferentially to M2 receptors, found mostly in the parasympathetic nerves and atria .

Cellular Effects

This compound has been shown to have various effects on different types of cells. In heart cells, the activation of M2 receptors diminishes the speed of conduction of the sinoatrial and atrioventricular nodes thus reducing the heart rate . In the presence of this compound, an increase in the heart rate is observed . In contrast, this compound inhibits contraction in other organs, especially in the bladder .

Molecular Mechanism

This compound’s molecular mechanism involves simultaneous interaction with both the orthosteric binding site and the allosteric binding site located between the second and third extracellular loops . This compound can bind solely with low affinity to the allosteric binding site on the extracellular domain of NMS-occupied M2 receptors by interacting primarily with glutamate 175 in the second extracellular loop . In this mode, this compound physically prevents dissociation of NMS from the orthosteric binding site .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can vary over time, with its impact on heart rate and bladder contraction being examples .

Dosage Effects in Animal Models

In animal models, this compound was shown to increase the survival of mice poisoned with a 2xLD50 dose of paraoxon when administered at a dosage of 10 μmol/kg .

Metabolic Pathways

It is known that this compound interacts with muscarinic receptors, which play a role in various metabolic processes .

Transport and Distribution

Given its role as a muscarinic antagonist, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role as a muscarinic antagonist, it is likely that it is localized to areas of the cell where muscarinic receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoctramine (hydrate) is synthesized through a multi-step process involving the reaction of N,N′-bis[6-[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride hydrate . The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and purification steps to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions: Methoctramine (hydrate) primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.

    Complexation Reactions: Involve metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.

Major Products:

Scientific Research Applications

Methoctramine (hydrate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

    AF-DX 116: Another muscarinic receptor antagonist with a different selectivity profile.

    4-DAMP: A muscarinic receptor antagonist with higher affinity for M3 receptors.

Uniqueness of Methoctramine: this compound (hydrate) is unique due to its high selectivity for M2 receptors and its ability to inhibit GTPase activity at micromolar concentrations. This makes it particularly valuable for research focused on M2 receptor functions and related physiological processes .

Properties

CAS No.

104807-46-7

Molecular Formula

C36H68Cl4N4O3

Molecular Weight

746.8 g/mol

IUPAC Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride

InChI

InChI=1S/C36H62N4O2.4ClH.H2O/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2

InChI Key

UXAJCHUHTUCCCM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl

Key on ui other cas no.

104807-46-7

Synonyms

methoctramine
methoctramine free base
methoctramine hydrochloride
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methoctramine tetrahydrochloride's lack of effect on muscarine-induced suppression of GABAergic transmission?

A1: The research demonstrates that this compound tetrahydrochloride, an M2 receptor antagonist, did not affect the muscarine-induced suppression of inhibitory postsynaptic currents (IPSCs) in the intermediate grey layer of the mouse superior colliculus []. This finding suggests that M2 receptors are not involved in mediating the presynaptic inhibitory effect of muscarinic acetylcholine receptor activation on GABAergic transmission in this specific brain region. This highlights the specificity of different muscarinic receptor subtypes in modulating neuronal activity.

Q2: How does the use of this compound tetrahydrochloride help to clarify the roles of different muscarinic receptor subtypes in this study?

A2: The study employed this compound tetrahydrochloride alongside other antagonists like Pirenzepine dihydrochloride (M1 antagonist) and 4-DAMP methiodide (relatively specific M3 antagonist) []. By observing which antagonists blocked the effects of muscarine, the researchers could deduce which muscarinic receptor subtypes were responsible for the observed effects. The lack of effect with this compound tetrahydrochloride specifically pointed towards the involvement of M1 and potentially M3 receptors, but not M2, in mediating the presynaptic inhibition of GABAergic transmission by muscarinic acetylcholine receptors. This approach highlights the importance of using selective pharmacological tools to dissect the roles of different receptor subtypes within complex biological systems.

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